

Application Notes and Protocols: PIK-90 In Vitro Kinase Assay

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Compound of Interest

Compound Name:	PIK-90
CAS No.:	677338-12-4
Cat. No.:	B1684649

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the in vitro inhibitory activity of **PIK-90**, a potent inhibitor of phosphoinositide 3-kinases (PI3Ks) and other related kinases. The information is intended for professionals in academic research and the pharmaceutical industry engaged in drug discovery and development.

Introduction

PIK-90 is a well-characterized inhibitor of the PI3K family of lipid kinases, demonstrating significant potency against class I PI3K isoforms.[1][2] Specifically, it targets p110 α , p110 γ , and p110 δ with high affinity.[1][3][4] The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[5][6][7] Dysregulation of this pathway is a hallmark of various cancers, making it a prime target for therapeutic intervention.[6][8] **PIK-90**'s ability to block this pathway underscores its potential as an anti-cancer agent.[9] This document outlines a standard in vitro kinase assay to quantify the inhibitory effect of **PIK-90** on its target kinases.

Principle of the Assay

The in vitro kinase assay for PI3K measures the transfer of the gamma-phosphate from adenosine triphosphate (ATP) to a lipid substrate, phosphatidylinositol (PI). The activity of the kinase is determined by quantifying the amount of phosphorylated product formed. The inhibitory potential of **PIK-90** is assessed by measuring the reduction in kinase activity in the presence of varying concentrations of the compound. A common method for detection is the use of radiolabeled ATP ($[\gamma\text{-}^{32}\text{P}]\text{ATP}$), followed by separation of the radiolabeled lipid product from the unreacted ATP using thin-layer chromatography (TLC).^{[1][10]}

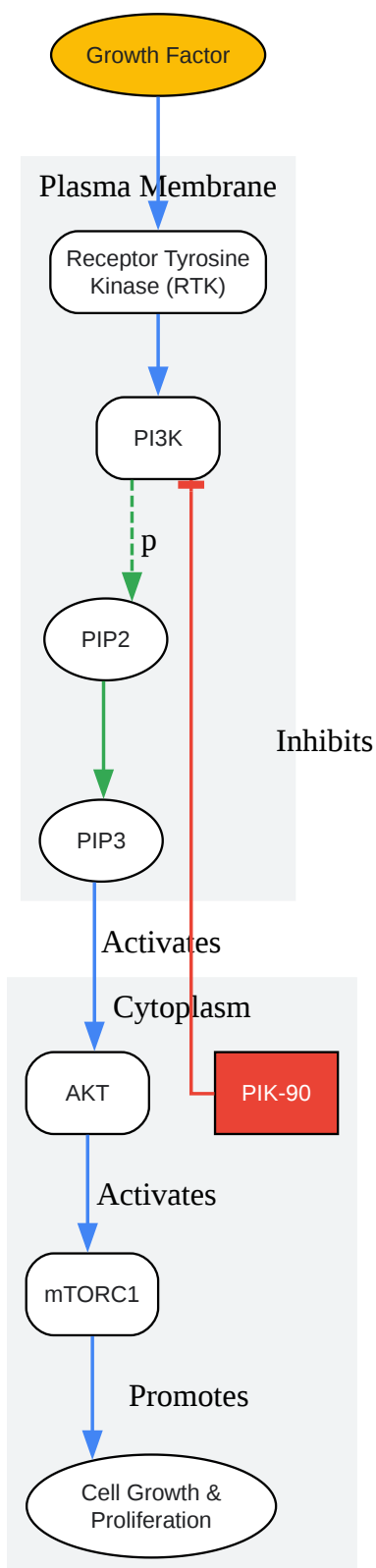
Quantitative Data Summary

The inhibitory activity of **PIK-90** against a panel of kinases is summarized below. The IC₅₀ values represent the concentration of the inhibitor required to reduce the kinase activity by 50%.

Target Kinase	IC ₅₀ (nM)
p110 α (PI3K α)	11 ^{[1][10][11]}
p110 β (PI3K β)	350 ^{[2][10]}
p110 γ (PI3K γ)	18 ^{[1][10][11]}
p110 δ (PI3K δ)	58 ^{[1][10][11]}
DNA-PK	13 ^{[10][11]}
mTORC1	1050 ^{[10][11]}
PI3KC2 α	47 ^{[10][12]}
PI3KC2 β	64 ^[10]
hsVPS34	830 ^{[10][11]}
ATM	610 ^{[10][11]}
ATR	15000 ^{[10][11]}
PI4KIII α	830 ^[10]
PI4KIII β	3100 ^[10]

Signaling Pathway

The PI3K/AKT/mTOR pathway is a key signaling cascade that **PIK-90** inhibits. Upon activation by growth factors or other stimuli, PI3K phosphorylates PIP2 to generate PIP3. This leads to the recruitment and activation of AKT, which in turn activates mTOR and other downstream effectors, promoting cell growth and survival.



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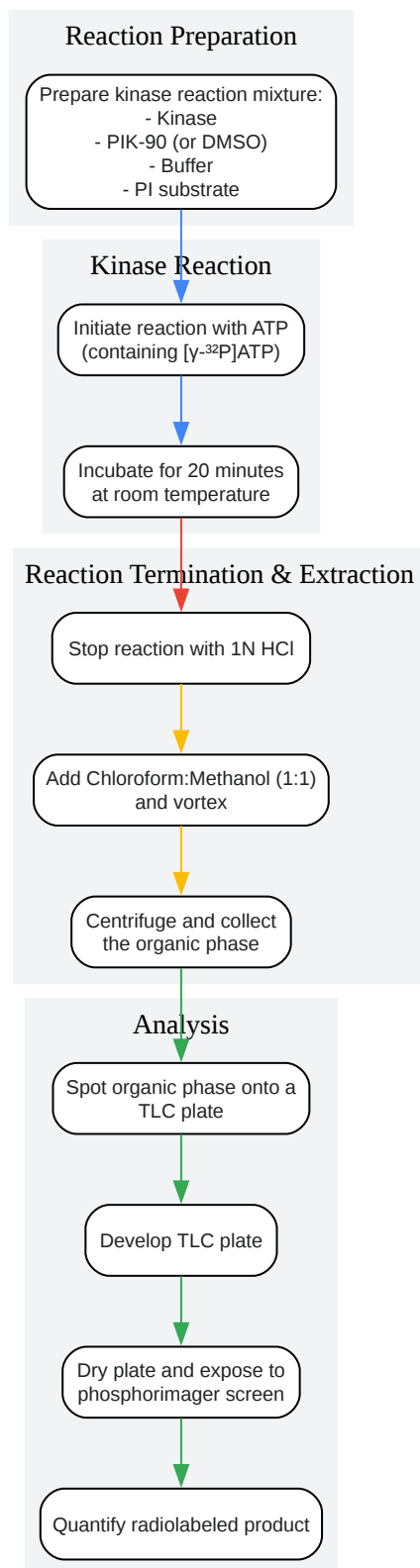
PI3K/AKT/mTOR Signaling Pathway Inhibition by PIK-90

Experimental Protocols

Materials and Reagents

- Enzymes: Recombinant human PI3K isoforms (e.g., p110 α /p85 α , p110 β /p85 α , p110 γ , p110 δ /p85 α)
- Inhibitor: **PIK-90** (dissolved in DMSO)
- Substrate: Phosphatidylinositol (PI), sonicated
- ATP: Adenosine triphosphate, [γ - 32 P]ATP (10 μ Ci)
- Kinase Reaction Buffer: 25 mM HEPES (pH 7.4), 10 mM MgCl₂
- Stop Solution: 1 N HCl
- Extraction Solution: Chloroform:Methanol (1:1 v/v)
- TLC Plate: Silica gel TLC plate
- TLC Developing Solvent: n-propanol:1M acetic acid (65:35 v/v)
- Instrumentation: Scintillation counter or phosphorimager

Experimental Workflow



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In Vitro Kinase Assay Workflow for **PIK-90**

Step-by-Step Protocol

- Prepare **PIK-90** Dilutions: Prepare a serial dilution of **PIK-90** in DMSO. The final DMSO concentration in the reaction should not exceed 2%.[\[1\]](#)[\[10\]](#)
- Prepare Reaction Mixture: In a microcentrifuge tube, prepare the kinase reaction mixture containing the kinase, **PIK-90** (or DMSO for the control), kinase reaction buffer, and freshly sonicated phosphatidylinositol (100 µg/mL).[\[1\]](#)[\[10\]](#)
- Initiate Kinase Reaction: Start the reaction by adding ATP containing 10 µCi of [γ -³²P]ATP to a final concentration of 10 µM or 100 µM.[\[1\]](#)[\[10\]](#)
- Incubation: Allow the reaction to proceed for 20 minutes at room temperature.[\[1\]](#)[\[10\]](#)
- Terminate Reaction: Stop the reaction by adding 105 µL of 1 N HCl.[\[1\]](#)[\[10\]](#)
- Lipid Extraction: Add 160 µL of a 1:1 mixture of chloroform and methanol. Vortex the biphasic mixture and centrifuge briefly.[\[1\]](#)[\[10\]](#)
- Sample Spotting: Carefully transfer the lower organic phase to a new tube. Spot the extracted organic phase onto a silica gel TLC plate.[\[1\]](#)[\[10\]](#)
- Chromatography: Develop the TLC plate in a chamber containing a 65:35 solution of n-propanol and 1 M acetic acid for 3-4 hours.[\[1\]](#)[\[10\]](#)
- Data Acquisition: Dry the TLC plate and expose it to a phosphorimager screen.[\[10\]](#)
- Data Analysis: Quantify the amount of radiolabeled product using a phosphorimager. Calculate the percentage of inhibition for each **PIK-90** concentration relative to the DMSO control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. For robust results, repeat the IC₅₀ determinations two to four times and report the average value.[\[10\]](#)

Troubleshooting

- High Background: Ensure complete removal of the aqueous phase during the extraction step to minimize unincorporated [γ -³²P]ATP in the organic phase.

- Low Signal: Optimize enzyme concentration and incubation time to ensure the reaction is within the linear range. Check the activity of the kinase and the integrity of the $[\gamma\text{-}^{32}\text{P}]\text{ATP}$.
- Poor TLC Separation: Ensure the TLC chamber is properly saturated with the developing solvent before placing the plate inside. Use fresh developing solvent for each run.

Conclusion

This document provides a comprehensive guide for conducting an in vitro kinase assay to evaluate the inhibitory activity of **PIK-90**. The detailed protocol and supporting information are intended to facilitate reproducible and accurate assessment of PI3K inhibition, aiding in the characterization of this and other similar compounds in a drug discovery setting.

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